
Copper;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper yttrium compounds, particularly yttrium barium copper oxide (YBCO), are a family of crystalline chemical compounds known for their high-temperature superconductivity. These compounds are significant in the field of materials science due to their ability to conduct electricity without resistance at relatively high temperatures compared to other superconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
YBCO can be synthesized using various methods, including solid-state synthesis, chemical vapor deposition (CVD), sol-gel methods, and aerosol techniques. The solid-state synthesis involves heating a mixture of metal carbonates at temperatures between 1000 and 1300 K . Another method involves mechanically alloying elemental components (yttrium, barium, and copper) in a high-energy ball mill followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods
Industrial production of YBCO often employs chemical vapor deposition (CVD) and sol-gel methods due to their ability to produce high-quality films and coatings. These methods require careful control of reaction conditions and sintering processes to ensure the desired superconducting properties .
Analyse Des Réactions Chimiques
Types of Reactions
Copper yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, YBCO can be synthesized by heating a mixture of metal carbonates, which involves the reduction of carbonates to oxides .
Common Reagents and Conditions
Common reagents used in the synthesis of YBCO include yttrium acetate, barium acetate, and copper acetate. These reagents are often dissolved in aqueous solutions of trifluoroacetic acid and subjected to thermal treatments at different temperatures to form the desired compound .
Major Products Formed
The major product formed from these reactions is YBCO, which exhibits high-temperature superconductivity. Other products may include intermediate oxides and carbonates that are further processed to achieve the final compound .
Applications De Recherche Scientifique
Copper yttrium compounds, particularly YBCO, have numerous scientific research applications:
Mécanisme D'action
The mechanism by which YBCO exerts its superconducting effects involves the formation of Cooper pairs, where electrons in the material combine to move in sync, allowing for the conduction of electricity without resistance . The precise mechanism of high-temperature superconductivity in YBCO is still not fully understood, but it is believed to involve complex interactions between electrons and the crystal lattice .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to YBCO include other rare-earth barium copper oxides (ReBCO) and other high-temperature superconductors such as lanthanum barium copper oxide .
Uniqueness
YBCO is unique due to its relatively high critical temperature of 93 K, which allows it to become superconducting above the boiling point of liquid nitrogen (77 K). This makes it more practical for various applications compared to other superconductors that require much lower temperatures .
Conclusion
Copper yttrium compounds, particularly yttrium barium copper oxide, are significant in the field of materials science due to their high-temperature superconducting properties. Their synthesis involves various methods, and they undergo a range of chemical reactions. These compounds have numerous applications in scientific research, medicine, and industry, and their unique properties make them valuable for future technological advancements.
Propriétés
Numéro CAS |
54723-86-3 |
|---|---|
Formule moléculaire |
Cu2Y |
Poids moléculaire |
216.00 g/mol |
Nom IUPAC |
copper;yttrium |
InChI |
InChI=1S/2Cu.Y |
Clé InChI |
PVVKCQZZROHDMD-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


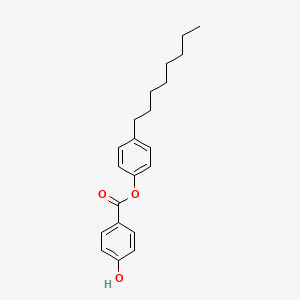
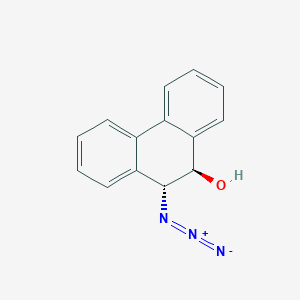
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
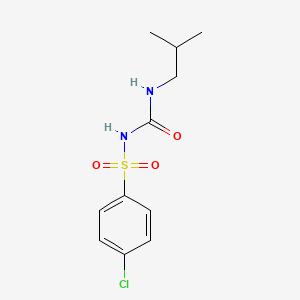
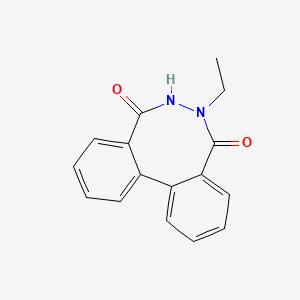

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
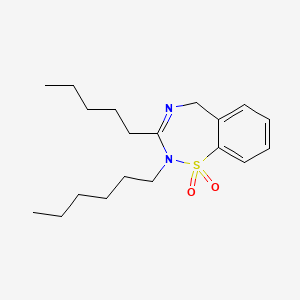

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
